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Compound of Interest

Compound Name: BN 50739

Cat. No.: B1667332 Get Quote

An In-depth Examination of the Platelet-Activating Factor Receptor Antagonist

Abstract
BN 50739 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a

G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases.

This document provides a comprehensive technical overview of BN 50739, including its

chemical structure, physicochemical and pharmacological properties, and its effects in various

in vitro and in vivo experimental models. Detailed experimental protocols for studying PAF

receptor antagonists are also provided to facilitate further research in this area.

Chemical Structure and Properties
While a definitive IUPAC name for BN 50739 is not readily available in the public domain, its

chemical structure is known and can be represented by its SMILES string.

Table 1: Chemical and Physicochemical Properties of BN 50739
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Property Value Source

Synonyms BN-50739, BN50739 --INVALID-LINK--

SMILES

C[C@H]1C[C@@H]2--

INVALID-LINK--

N2C3=CC=C(C=C3)S(=O)

(=O)N4CCN(CC4)C(=O)OCC5

=CC=CC=C5

--INVALID-LINK--

Molecular Weight 596.7 g/mol Calculated

Hydrogen Bond Acceptors 7 --INVALID-LINK--

Hydrogen Bond Donors 0 --INVALID-LINK--

Rotatable Bonds 7 --INVALID-LINK--

Melting Point Not Available

Solubility Not Available

pKa Not Available

Note: Some physicochemical properties are calculated and have not been experimentally

determined.

Pharmacological Properties
BN 50739 is a selective antagonist of the platelet-activating factor (PAF) receptor. Its

mechanism of action involves competitively inhibiting the binding of PAF to its receptor, thereby

blocking the downstream signaling pathways that lead to various pathological effects.

Table 2: Pharmacological Data for BN 50739
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Parameter Species/System Value Reference

IC50 (PAF-induced

platelet aggregation)

Washed rabbit

platelets
50 nM --INVALID-LINK--

In vivo dose

(endotoxin-treated

rabbits)

Rabbit 3 and 10 mg/kg i.p. --INVALID-LINK--

In vivo dose (murine

traumatic shock)
Rat 10 mg/kg i.v. --INVALID-LINK--

In vitro concentration

(ischemia-induced

arrhythmias)

Isolated working rat

hearts

10⁻⁷, 10⁻⁶, 10⁻⁵ and 5

× 10⁻⁵ M
--INVALID-LINK--

Signaling Pathway of PAF and Action of BN 50739
Platelet-activating factor (PAF) mediates its effects by binding to the PAF receptor (PAFR), a G-

protein coupled receptor. This binding activates phospholipase C (PLC), leading to the

generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular

calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in

various cellular responses, including platelet aggregation, inflammation, and smooth muscle

contraction. BN 50739, as a PAFR antagonist, blocks the initial binding of PAF, thereby

inhibiting this entire signaling cascade.
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Caption: PAF Signaling Pathway and the Inhibitory Action of BN 50739.
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Experimental Protocols
Detailed experimental protocols for the synthesis of BN 50739 are not publicly available.

However, the following are representative and detailed methodologies for key experiments

used to characterize PAF receptor antagonists.

In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of a compound on PAF-induced

platelet aggregation in vitro.
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Sample Preparation

Aggregation Assay

1. Collect whole blood
(Sodium Citrate)

2. Centrifuge at 200g
for 10 min

3. Isolate Platelet-Rich Plasma (PRP)4. Centrifuge remaining blood
at 1500g for 15 min

6. Adjust platelet count in PRP
with PPP to 2.5 x 10⁸/mL

5. Isolate Platelet-Poor Plasma (PPP)

7. Pre-incubate PRP with
BN 50739 or vehicle

at 37°C for 5 min

8. Add PAF to induce aggregation

9. Measure light transmittance
over time in an aggregometer

Click to download full resolution via product page

Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Methodology:

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing

3.8% (w/v) sodium citrate (9:1, blood:citrate).

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10

minutes at room temperature. Carefully collect the supernatant, which is the PRP.

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 15

minutes to obtain PPP, which is used as a blank in the aggregometer.

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸

platelets/mL using PPP.

Aggregation Measurement:

Place 225 µL of the adjusted PRP in a siliconized glass cuvette with a stir bar.

Pre-incubate the PRP with various concentrations of BN 50739 or vehicle (e.g., DMSO) for

5 minutes at 37°C.

Add 25 µL of a PAF solution (e.g., 10 µM in saline with 0.25% BSA) to induce aggregation.

Monitor the change in light transmission for at least 5 minutes using a light transmission

aggregometer. The percentage of aggregation is calculated with PPP as 100%

transmission and PRP as 0% transmission.

Data Analysis: Calculate the IC50 value (the concentration of BN 50739 that inhibits 50% of

the PAF-induced platelet aggregation) from the concentration-response curve.

In Vivo Endotoxin Shock Model
This protocol provides a representative method for evaluating the protective effects of a PAF

antagonist in a rabbit model of endotoxin-induced shock.

Methodology:

Animal Model: Use male New Zealand White rabbits (2-3 kg).
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Drug Administration: Administer BN 50739 (e.g., 3 and 10 mg/kg) or vehicle intraperitoneally

(i.p.) 1 hour before the endotoxin challenge.

Induction of Shock: Induce endotoxic shock by intravenous (i.v.) injection of E. coli

lipopolysaccharide (LPS) at a dose of 1 mg/kg.

Monitoring:

Monitor mean arterial pressure (MAP) via a catheter inserted into a carotid artery.

Collect blood samples at baseline and at various time points post-LPS administration for

hematological analysis (platelet and leukocyte counts) and measurement of biochemical

markers (e.g., TNF-α, thromboxane B2).

Record survival rates over a 24-hour period.

Data Analysis: Compare the changes in physiological and biochemical parameters and the

survival rates between the vehicle-treated and BN 50739-treated groups.
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1. Rabbit Model
(Male New Zealand White)

2. Administer BN 50739
or Vehicle (i.p.)

3. Induce Shock with LPS (i.v.)

4. Monitor:
- Mean Arterial Pressure

- Blood Parameters
- Survival Rate

5. Compare Treatment Groups

Click to download full resolution via product page

Caption: Workflow for In Vivo Endotoxin Shock Model.

Conclusion
BN 50739 is a valuable research tool for investigating the role of the platelet-activating factor

and its receptor in various physiological and pathological processes. Its specificity and potency

as a PAF receptor antagonist make it a suitable candidate for preclinical studies in

inflammatory and thrombotic disorders. The provided experimental protocols offer a foundation

for researchers to further explore the therapeutic potential of PAF receptor antagonists like BN
50739. Further research is warranted to fully elucidate its physicochemical properties and to

develop a scalable synthesis method.

To cite this document: BenchChem. [BN 50739: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1667332#bn-50739-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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